molecular formula C17H18N2O4S B2353861 phenyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate CAS No. 941882-71-9

phenyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate

Cat. No. B2353861
CAS RN: 941882-71-9
M. Wt: 346.4
InChI Key: SSZYUVKZSCFXBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized using a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In

Scientific Research Applications

Environmental Friendly Synthesis Approaches

Researchers have developed efficient methods for the sulfonylation of aminoquinolines, utilizing sodium sulfinates as sulfide sources. This process generates environmentally benign byproducts, offering a more sustainable and less odorous alternative to traditional methods. Such advancements are crucial for producing derivatives of phenyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate in an eco-friendly manner (Xia et al., 2016).

Advancements in Medicinal Chemistry

The field of medicinal chemistry has seen the synthesis of N-sulfonyl derivatives of quinoxalines, acting as antagonists at glycine sites of NMDA and AMPA receptors. Such compounds are significant for developing potential therapeutic agents targeting neurological disorders (Hays et al., 1993).

Novel Synthesis Protocols for Chromenes

A novel, environmentally friendly protocol for synthesizing 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes has been established. This one-pot, multicomponent condensation process represents a significant advancement in the synthesis of medicinally relevant chromenes, highlighting the versatility and eco-friendliness of modern chemical synthesis techniques (Pandit et al., 2016).

Exploration of Quinolinone Structures

The study and characterization of quinolinones, including their synthesis and molecular structure analysis, has provided valuable insights into their utility across various scientific domains. The adaptability of their molecular structures for applications in pharmacy, medicine, and engineering underscores the importance of structural studies in advancing the application of complex organic molecules (Michelini et al., 2019).

Inhibitory Mechanisms and Biological Activity

Investigations into the biological activity of quinoline derivatives, particularly as inhibitors of leukotriene D4, have provided critical insights into their potential therapeutic applications. The synthesis and evaluation of these compounds highlight the ongoing efforts to understand and harness their biological activities for medical applications (Musser et al., 1990).

properties

IUPAC Name

phenyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-24(21,22)19-11-5-6-13-12-14(9-10-16(13)19)18-17(20)23-15-7-3-2-4-8-15/h2-4,7-10,12H,5-6,11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZYUVKZSCFXBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.